molecular formula C12H14N2O4S B2957047 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one CAS No. 381208-51-1

6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one

Cat. No. B2957047
CAS RN: 381208-51-1
M. Wt: 282.31
InChI Key: JIKLIVODTUMFBV-UHFFFAOYSA-N
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Description

6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one is a chemical compound . It is a powder at room temperature . The compound has a molecular weight of 281.34 .


Molecular Structure Analysis

The IUPAC name for this compound is 6-(1-piperidinylsulfonyl)-1H-benzimidazol-1-ol . The InChI code for this compound is 1S/C12H15N3O3S/c16-15-9-13-11-5-4-10 (8-12 (11)15)19 (17,18)14-6-2-1-3-7-14/h4-5,8-9,16H,1-3,6-7H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 281.34 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of “6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one”. However, the available information does not provide a comprehensive list of six to eight unique applications for this compound. The search results indicate that it has potential applications in pharmaceutical research and specialty chemical synthesis due to its versatility , but specific applications are not detailed.

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is "Warning" . It has hazard statements H302, H315, H319, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-piperidin-1-ylsulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c15-12-13-10-5-4-9(8-11(10)18-12)19(16,17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKLIVODTUMFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one

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